molecular formula C22H16F6N4OS B11561960 7-phenyl-1-(2-phenylethyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

7-phenyl-1-(2-phenylethyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11561960
M. Wt: 498.4 g/mol
InChI Key: HAXPFOQGWJLGBU-UHFFFAOYSA-N
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Description

7-Phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-one is a complex heterocyclic compound characterized by its unique structural features, including a pyrimido[4,5-d][1,3]diazinone core, phenyl groups, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted urea with a trifluoromethyl ketone, followed by cyclization in the presence of a sulfur source to introduce the sulfanylidene group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the sulfanylidene group, converting it to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimido[4,5-d][1,3]diazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies on these derivatives can lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structural features make it a potential candidate for drug development. Its ability to interact with various biological targets can be harnessed to design new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-one
  • 7-Phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-thione
  • 7-Phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-imine

Uniqueness

The uniqueness of 7-phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazin-4-one lies in its specific combination of structural features, such as the trifluoromethyl groups and the sulfanylidene moiety. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H16F6N4OS

Molecular Weight

498.4 g/mol

IUPAC Name

7-phenyl-1-(2-phenylethyl)-2-sulfanylidene-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F6N4OS/c23-21(24,25)20(22(26,27)28)15-17(29-16(31-20)14-9-5-2-6-10-14)32(19(34)30-18(15)33)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,29,31)(H,30,33,34)

InChI Key

HAXPFOQGWJLGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=S)C(N=C(N3)C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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